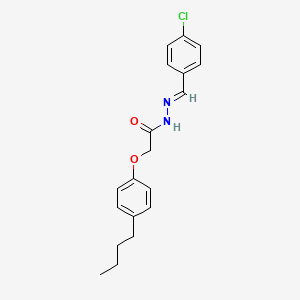
Bicyclo(2.2.2)octane-2,3-dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(222)octane-2,3-dimethanol is an organic compound with the molecular formula C10H18O2 It is a derivative of bicyclo(222)octane, a bicyclic hydrocarbon The compound features two hydroxyl groups attached to the second and third carbon atoms of the bicyclo(222)octane structure, making it a diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.2)octane-2,3-dimethanol typically involves the Diels-Alder reaction followed by ring-closing metathesis. One common approach is to start with a suitable diene and dienophile to form the bicyclo(2.2.2)octane core. Subsequent functionalization of the core can be achieved through allylation and oxidation reactions to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
Bicyclo(2.2.2)octane-2,3-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bicyclo(2.2.2)octane-2,3-dione, while reduction can produce bicyclo(2.2.2)octane.
科学的研究の応用
Bicyclo(2.2.2)octane-2,3-dimethanol has several applications in scientific research:
作用機序
The mechanism by which bicyclo(2.2.2)octane-2,3-dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The rigid bicyclic structure can influence the binding affinity and specificity of the compound for its molecular targets .
類似化合物との比較
Similar Compounds
Bicyclo(2.2.2)octane-2,3-diol: Similar in structure but lacks the methanol groups.
Bicyclo(2.2.2)octane-1,4-diol: Another diol derivative with hydroxyl groups at different positions.
Bicyclo(2.2.2)octane-2,3-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
Bicyclo(2.2.2)octane-2,3-dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups on adjacent carbon atoms in a rigid bicyclic framework makes it a valuable compound for studying stereochemistry and reactivity in constrained environments .
特性
CAS番号 |
65942-08-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
[3-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methanol |
InChI |
InChI=1S/C10H18O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-12H,1-6H2 |
InChIキー |
CPIZOXNOIVZVGA-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C(C2CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11974353.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11974354.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974357.png)
![isobutyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974365.png)
![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974398.png)


![2-Methoxyethyl (2Z)-2-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974441.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11974449.png)
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974455.png)
